molecular formula C14H30ClO2P B14283470 Ethyl dodecylphosphonochloridate CAS No. 128894-08-6

Ethyl dodecylphosphonochloridate

Cat. No.: B14283470
CAS No.: 128894-08-6
M. Wt: 296.81 g/mol
InChI Key: HHMUHUGHBNPMPY-UHFFFAOYSA-N
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Description

Ethyl dodecylphosphonochloridate is an organophosphorus compound that features a phosphonate group bonded to a dodecyl chain and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dodecylphosphonochloridate can be synthesized through the reaction of dodecylphosphonic acid with thionyl chloride to form dodecylphosphonochloridate, which is then reacted with ethanol to yield the final product. The reaction conditions typically involve:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

    Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl dodecylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylphosphonic acid and ethanol.

    Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Solvents: Dichloromethane, chloroform, and ethanol

    Catalysts: Pyridine, triethylamine, and Lewis acids

Major Products

    Substitution Products: Depending on the nucleophile, products such as dodecylphosphonamide or dodecylphosphonothioate can be formed.

    Hydrolysis Products: Dodecylphosphonic acid and ethanol

Scientific Research Applications

Ethyl dodecylphosphonochloridate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study phosphonate metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and as a flame retardant additive.

Mechanism of Action

The mechanism of action of ethyl dodecylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The phosphonate group can form stable bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Ethyl dodecylphosphonochloridate can be compared with other similar compounds such as:

    Dodecylphosphonic Acid: Lacks the ethyl ester group and is more hydrophilic.

    Ethyl Hexylphosphonochloridate: Has a shorter alkyl chain, affecting its solubility and reactivity.

    Ethyl Octylphosphonochloridate: Similar structure but with an octyl chain, leading to different physical properties.

The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

128894-08-6

Molecular Formula

C14H30ClO2P

Molecular Weight

296.81 g/mol

IUPAC Name

1-[chloro(ethoxy)phosphoryl]dodecane

InChI

InChI=1S/C14H30ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-18(15,16)17-4-2/h3-14H2,1-2H3

InChI Key

HHMUHUGHBNPMPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCP(=O)(OCC)Cl

Origin of Product

United States

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